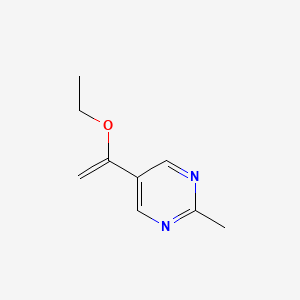

5-(1-Ethoxyethenyl)-2-methylpyrimidine

Description

5-(1-Ethoxyethenyl)-2-methylpyrimidine is a pyrimidine derivative characterized by a methyl group at position 2 and an ethoxyethenyl substituent at position 5. The ethoxyethenyl group consists of a vinyl ether moiety, which imparts unique reactivity and electronic properties to the compound. This structure is synthesized via cross-coupling reactions, as demonstrated by Undheim et al., who utilized (1-ethoxyethenyl)tributylstannane with halopyrimidines followed by acid hydrolysis to yield acetylpyrimidines . The compound serves as a precursor for synthesizing functionalized pyrimidines, which are critical in pharmaceuticals, agrochemicals, and materials science. Its methyl group at position 2 enhances steric stability, while the ethoxyethenyl group enables further functionalization through hydrolysis or electrophilic addition.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

5-(1-ethoxyethenyl)-2-methylpyrimidine |

InChI |

InChI=1S/C9H12N2O/c1-4-12-7(2)9-5-10-8(3)11-6-9/h5-6H,2,4H2,1,3H3 |

InChI Key |

YTCIYSWMCDYSCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=C)C1=CN=C(N=C1)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects

5-(2-Hydroxyethyl)pyrimidin-2,4-dione (Compound 1, ) :

- Substituents: Hydroxyethyl at position 5; 2,4-dione groups.

- Properties: Increased polarity due to hydroxyl and ketone groups, enabling hydrogen bonding. Higher solubility in polar solvents compared to 5-(1-ethoxyethenyl)-2-methylpyrimidine.

- Reactivity: The dione groups participate in tautomerism, while the hydroxyethyl group undergoes oxidation or esterification .

5-(Bromomethyl)-2-methylpyrimidine () :

- Substituents: Bromomethyl at position 5; methyl at position 2.

- Properties: Electrophilic bromine enhances reactivity in nucleophilic substitutions (e.g., Suzuki couplings). Less stable under basic conditions compared to the ethoxyethenyl analogue.

- Applications: Intermediate for synthesizing pharmaceuticals or ligands .

Ethyl (2-methoxypyrimidin-5-yl)acetate () :

- Substituents: Methoxy at position 2; ethyl acetate group at position 5.

- Properties: Ester group increases lipophilicity. Methoxy acts as an electron-donating group, altering aromatic ring electron density.

- Synthesis: Prepared via palladium-catalyzed cross-coupling, similar to methods for ethoxyethenyl derivatives .

Electronic Effects on Pyrimidine Core

Reactivity and Stability

Data Table: Key Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.